LogP Differential: 3-Position Oxolane Exhibits Lower Computed Lipophilicity Than the 2-Position Regioisomer
The 3-position regioisomer (3-(4-chlorobutyl)oxolane) displays a computed XLogP3-AA value of 2.1, which is 0.2 log units lower than the 2.3 measured for the 2-position regioisomer [1][2]. Vendor-calculated LogP values from Leyan corroborate this trend: 2.432 for the 3-isomer versus 2.5745 for the 2-isomer (Δ = 0.1425) . This consistent ~0.14–0.2 log-unit difference indicates that moving the substituent from the 2-position to the 3-position measurably reduces the compound's partition into hydrophobic phases.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (PubChem); LogP = 2.432 (Leyan) |
| Comparator Or Baseline | 2-(4-Chlorobutyl)oxolane: XLogP3-AA = 2.3 (PubChem); LogP = 2.5745 (Leyan) |
| Quantified Difference | ΔXLogP3-AA = 0.2; ΔVendor LogP = 0.1425 (3-isomer less lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm; Leyan computed properties (method not disclosed) |
Why This Matters
A lower LogP for the 3-isomer translates to different chromatographic retention, aqueous/organic partitioning behavior, and potentially altered membrane permeability in bioisostere design—factors that can be decisive when selecting a building block for a specific synthetic or medicinal chemistry campaign.
- [1] PubChem Compound Summary CID 127017180: 3-(4-Chlorobutyl)oxolane. National Library of Medicine, National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary CID 55301865: 2-(4-Chlorobutyl)oxolane. National Library of Medicine, National Center for Biotechnology Information. Accessed April 2026. View Source
